molecular formula C22H24BrN3O2S B2745641 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide CAS No. 422288-35-5

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

Cat. No.: B2745641
CAS No.: 422288-35-5
M. Wt: 474.42
InChI Key: DXZKTMFTNNETBU-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Bromination: Introduction of the bromo group at the 6th position can be done using brominating agents like N-bromosuccinimide (NBS).

    Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions.

    Amidation: The final step involves the formation of the amide bond with phenethylhexanamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions can target the quinazolinone core or the bromo substituent.

    Substitution: The bromo group can be substituted with various nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinazolinones and reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive quinazolinone core.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinazolinone: Shares the quinazolinone core and bromo substituent.

    Phenethylhexanamide derivatives: Similar amide structure with different substituents.

Uniqueness

The unique combination of the quinazolinone core, bromo substituent, thioxo group, and phenethylhexanamide moiety makes 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide distinct from other compounds. This unique structure could confer unique biological activities and chemical reactivity.

Properties

CAS No.

422288-35-5

Molecular Formula

C22H24BrN3O2S

Molecular Weight

474.42

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29)

InChI Key

DXZKTMFTNNETBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

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